2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole
Overview
Description
2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole is a heterocyclic compound that contains a benzodiazole ring substituted with chloromethyl, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole typically involves the chloromethylation of 1-methyl-5-nitro-1H-1,3-benzodiazole. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions are generally acidic, which helps to protonate the formaldehyde carbonyl, making it more electrophilic and facilitating the attack by the aromatic pi-electrons of the benzodiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures must be in place to handle the toxic reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Reduction: Amino derivatives of the benzodiazole.
Oxidation: Carboxyl derivatives of the benzodiazole.
Scientific Research Applications
2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biological Studies: It can be used as a probe or marker in biological assays to study enzyme activities or cellular processes.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloromethyl group can also form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function.
Comparison with Similar Compounds
Similar Compounds
2-chloromethyl-4-methylquinazoline: Similar in structure but with a quinazoline ring instead of a benzodiazole ring.
2-chloromethyl-4(3H)-quinazolinone: Another related compound with a quinazolinone ring.
Uniqueness
2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole is unique due to the presence of both chloromethyl and nitro groups on the benzodiazole ring
Properties
IUPAC Name |
2-(chloromethyl)-1-methyl-5-nitrobenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-12-8-3-2-6(13(14)15)4-7(8)11-9(12)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNOXQSJGAMOSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304865 | |
Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20443-39-4 | |
Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20443-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 167861 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020443394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20443-39-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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